3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-4-methoxybenzenesulfonamide is a complex organic compound with a unique structure that includes an azepane ring, a chlorophenyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azepane ring, the introduction of the chlorophenyl group, and the attachment of the methoxybenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-4-methoxybenzenesulfonamide include other azepane derivatives, chlorophenyl compounds, and methoxybenzenesulfonamides. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H23ClN2O4S |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-10-9-17(28(25,26)22-16-8-6-7-15(21)13-16)14-18(19)20(24)23-11-4-2-3-5-12-23/h6-10,13-14,22H,2-5,11-12H2,1H3 |
InChI Key |
RLMAQOHAWYZFOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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